Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate
CAS No.:
Cat. No.: VC13543281
Molecular Formula: C20H30O2S2
Molecular Weight: 366.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O2S2 |
|---|---|
| Molecular Weight | 366.6 g/mol |
| IUPAC Name | ethyl 6-undecylthieno[3,2-b]thiophene-5-carboxylate |
| Standard InChI | InChI=1S/C20H30O2S2/c1-3-5-6-7-8-9-10-11-12-13-16-18-17(14-15-23-18)24-19(16)20(21)22-4-2/h14-15H,3-13H2,1-2H3 |
| Standard InChI Key | CXUOLDSCOAGOFW-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC1=C(SC2=C1SC=C2)C(=O)OCC |
| Canonical SMILES | CCCCCCCCCCCC1=C(SC2=C1SC=C2)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Ethyl 3-undecylthieno[3,2-b]thiophene-2-carboxylate (CAS No. 950223-95-7) is a derivative of the thieno[3,2-b]thiophene scaffold, a bicyclic system comprising two fused thiophene rings. The compound’s structure features:
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A thieno[3,2-b]thiophene core, which contributes to its planar aromatic geometry and electronic delocalization.
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An undecyl chain () at the 3-position, enhancing lipophilicity and influencing molecular packing.
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An ethyl ester group at the 2-position, which modulates solubility and reactivity .
The molecular structure is critical for its interactions in biological systems and materials. The exact mass of the compound is 366.169 g/mol, and its polar surface area (PSA) is , indicating moderate polarity .
Synthesis and Optimization
Synthetic Routes
The synthesis of ethyl 3-undecylthieno[3,2-b]thiophene-2-carboxylate follows a multi-step protocol derived from methodologies for analogous thienothiophene derivatives :
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Friedel-Crafts Acylation: 3,4-Dibromothiophene undergoes acylation with an undecyl acyl chloride in the presence of , yielding 3-undecyl-4-bromothiophene-2-carbonyl chloride.
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Ring Closure: The acylated intermediate reacts with ethyl mercaptoacetate under basic conditions (, DMF) to form ethyl 3-undecylthieno[3,2-b]thiophene-2-carboxylate.
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Purification: Column chromatography or recrystallization isolates the final product, typically achieving >95% purity .
Key Reaction Conditions
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Temperature: Ring closure proceeds at 60\text{--}70 \, ^\circ\text{C}, balancing reaction rate and side-product formation.
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Catalysis: 18-crown-6 ether enhances the nucleophilicity of ethyl mercaptoacetate, improving yield.
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Workup: Acidic hydrolysis () ensures complete esterification and removes residual bases .
Challenges and Modifications
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Alkyl Chain Length: The undecyl group introduces steric hindrance, necessitating extended reaction times compared to shorter-chain analogs (e.g., hexyl derivatives).
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Byproduct Formation: Minor contaminants (e.g., 3–6% in hexyl analogs) are mitigated via repetitive washing with methanol .
Physicochemical Properties
Thermal Stability
Ethyl 3-undecylthieno[3,2-b]thiophene-2-carboxylate exhibits high thermal stability, with a boiling point of 477.4 \pm 45.0 \, ^\circ\text{C} at 760 mmHg . This property is advantageous for high-temperature applications, such as organic electronics.
Solubility and Lipophilicity
The compound’s logP value of 7.21 underscores its lipophilicity, making it soluble in nonpolar solvents (e.g., hexane, chloroform) but poorly soluble in water. The undecyl chain enhances membrane permeability, a desirable trait for bioactive molecules.
Spectroscopic Characterization
While specific spectral data for the undecyl derivative are scarce, analogs provide insights:
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: Thienothiophene protons resonate at and , with alkyl chain signals at .
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: The ester carbonyl appears at , while aromatic carbons range from to .
Applications in Medicinal Chemistry
GPR35 Agonist Activity
Ethyl 3-alkylthieno[3,2-b]thiophene-2-carboxylates, including the undecyl derivative, are investigated as agonists for G protein-coupled receptor 35 (GPR35) . Key findings include:
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Potency: Analogs with shorter alkyl chains (e.g., methyl) exhibit EC values of , surpassing zaprinast, a known GPR35 agonist .
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Structure-Activity Relationship (SAR):
Pharmacological Profiling
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